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4-Ethylguaiacol-d5 - 1219803-12-9

4-Ethylguaiacol-d5

Catalog Number: EVT-1461540
CAS Number: 1219803-12-9
Molecular Formula: C9H12O2
Molecular Weight: 157.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: 4-Ethylguaiacol is the non-deuterated analog of 4-Ethylguaiacol-d5. The only structural difference is the presence of five deuterium atoms replacing five hydrogen atoms in 4-Ethylguaiacol-d5. This isotopic substitution is often used in research to track the compound's fate in various environments, such as studying the migration of volatile compounds through wine closures [].

4-Ethylphenol

Compound Description: 4-Ethylphenol is another volatile phenol [, , , , , , , , , , ] commonly found alongside 4-ethylguaiacol in fermented beverages like wine. Similar to 4-ethylguaiacol, it's also produced by Brettanomyces yeasts and contributes to the undesirable "Brett character" in wine [, , , , , , ]. Various studies have investigated methods to remove or reduce the concentrations of both 4-ethylphenol and 4-ethylguaiacol in wines affected by these off-flavors [, , ].

Relevance: 4-Ethylphenol is structurally similar to 4-Ethylguaiacol-d5, belonging to the same class of volatile phenols. Both compounds share a common ethylphenol backbone, with 4-ethylguaiacol-d5 possessing an additional methoxy group. This structural similarity often leads to their co-occurrence in fermented products and similar sensory properties, particularly in wine, where they both contribute to off-flavors [, , , , , , ].

2,4,6-Trichloroanisole (TCA)

Compound Description: 2,4,6-Trichloroanisole (TCA) is a volatile compound known to cause cork taint in wine []. It imparts musty, moldy off-odors even at very low concentrations, significantly impacting wine quality [].

Relevance: While not structurally similar to 4-Ethylguaiacol-d5, TCA is often studied in the context of wine spoilage and closure effectiveness, similar to research involving 4-ethylguaiacol []. A study using deuterated TCA (d5-TCA) investigated the ability of different wine closures to prevent the migration of volatile compounds, including 4-ethylguaiacol-d5, into bottled wine []. This shared context in wine research links TCA to 4-Ethylguaiacol-d5.

4-Vinylguaiacol

Compound Description: 4-Vinylguaiacol is an intermediate compound in the microbial biosynthesis of 4-ethylguaiacol [, , ]. Certain yeast species can convert ferulic acid to 4-vinylguaiacol, which can be further converted to 4-ethylguaiacol through enzymatic decarboxylation and subsequent hydrogenation [, ].

Relevance: 4-Vinylguaiacol is a direct precursor to 4-Ethylguaiacol-d5 in the biosynthetic pathway from ferulic acid [, , , ]. This metabolic link highlights the close structural relationship between the two compounds, with 4-Ethylguaiacol-d5 being the reduced form of 4-vinylguaiacol with an additional ethyl group.

Ferulic Acid

Compound Description: Ferulic acid is a phenolic compound found naturally in plant cell walls, including those of grapes used in winemaking [, , , ]. It serves as a key precursor in the formation of several volatile phenols, including 4-ethylguaiacol and 4-vinylguaiacol, by specific yeast species [, , , , ].

Relevance: Ferulic acid is the primary precursor in the biosynthetic pathway leading to 4-Ethylguaiacol-d5 [, , , ]. Microorganisms like Brettanomyces yeasts can utilize ferulic acid present in their environment, such as in wine, and through a series of enzymatic reactions, convert it into 4-vinylguaiacol and subsequently into 4-ethylguaiacol [, , , , ]. Understanding the conversion of ferulic acid to 4-Ethylguaiacol-d5 is crucial in managing wine spoilage.

4-Methylguaiacol

Compound Description: 4-Methylguaiacol is a volatile phenol found naturally in some foods and beverages, including baijiu (Chinese liquor) [, , ]. It has been studied for its potential antioxidant and anti-inflammatory properties, often in conjunction with other phenolic compounds like vanillin and 4-ethylguaiacol [, , ].

Vanillin

Compound Description: Vanillin is a phenolic aldehyde known for its characteristic vanilla aroma and flavor [, , , ]. It's found naturally in vanilla beans and is also produced synthetically for use as a flavoring agent in various food and beverage products [, , , ]. Similar to other phenolic compounds, vanillin has been studied for its potential health benefits, including antioxidant and cytoprotective effects [, , , ].

Relevance: While not directly structurally related to 4-Ethylguaiacol-d5, vanillin is often studied alongside 4-ethylguaiacol and 4-methylguaiacol in the context of their occurrence in baijiu and their potential health benefits [, , , ]. These studies often focus on the collective antioxidant and anti-inflammatory properties of these phenolic compounds found in baijiu. This shared context in research, particularly in baijiu analysis, links vanillin to 4-Ethylguaiacol-d5.

4,4′-Diethyl-6,6′-biguaiacol

Compound Description: 4,4′-Diethyl-6,6′-biguaiacol is a dimer formed by the oxidative coupling of two 4-ethylguaiacol molecules []. Its formation is often considered undesirable in processes involving 4-ethylguaiacol oxidation, as it represents a loss of the desired product [].

Relevance: 4,4′-Diethyl-6,6′-biguaiacol is a direct dimerization product of 4-Ethylguaiacol-d5, formed through oxidative coupling []. This structural relationship highlights a potential side reaction pathway for 4-Ethylguaiacol-d5, especially in oxidative environments.

Synthesis Analysis

The synthesis of 4-ethylguaiacol-d5 involves several steps that typically include the introduction of deuterium into the molecular structure of 4-ethylguaiacol. Various methods have been explored for this purpose:

  1. Deuteration Techniques: The most common method involves the use of deuterated reagents during the synthesis process. This can include the reaction of 4-ethylguaiacol with deuterated acids or bases under controlled conditions to ensure the incorporation of deuterium into the aromatic ring.
  2. Gas Chromatography-Mass Spectrometry Confirmation: After synthesis, the purity and identity of 4-ethylguaiacol-d5 are confirmed using gas chromatography-mass spectrometry. This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, ensuring that the synthesized product meets analytical standards .
Molecular Structure Analysis

The molecular structure of 4-ethylguaiacol-d5 can be represented as follows:

  • Chemical Formula: C10H13D5O2
  • Molecular Weight: The presence of five deuterium atoms increases the molecular weight compared to its non-deuterated counterpart.

Structural Data

  • IUPAC Name: 4-Ethyl-2-methoxyphenol
  • CAS Number: 1219803-12-9
  • Structural Representation:
C6H3(C2H5)(OCH3)(D5)\text{C}_6\text{H}_3(\text{C}_2\text{H}_5)(\text{OCH}_3)(\text{D}_5)

This structure showcases a phenolic compound where a methoxy group and an ethyl group are attached to a benzene ring, with deuterium substituents incorporated into the molecule.

Chemical Reactions Analysis

4-Ethylguaiacol-d5 can participate in various chemical reactions typical for phenolic compounds:

  1. Electrophilic Aromatic Substitution: The presence of electron-donating groups (such as ethyl and methoxy) enhances the reactivity of the aromatic ring towards electrophiles.
  2. Oxidation Reactions: Under certain conditions, it can be oxidized to form quinones or other oxidized derivatives, which may have different functional properties.
  3. Deuterium Labeling in Analytical Chemistry: As a labeled compound, it is used in stable isotope dilution assays where it acts as an internal standard to improve quantification accuracy in complex matrices .
Mechanism of Action

The mechanism of action for 4-ethylguaiacol-d5 primarily revolves around its use in analytical chemistry:

  1. Internal Standardization: In gas chromatography-mass spectrometry, 4-ethylguaiacol-d5 serves as an internal standard that compensates for variations in sample preparation and instrument response.
  2. Quantitative Analysis: By comparing the peak area ratios between the analyte (e.g., non-deuterated 4-ethylguaiacol) and the internal standard (deuterated form), accurate quantification can be achieved even in complex samples .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic phenolic odor.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The boiling point and melting point data are critical for practical applications but specific values may vary based on purity and synthesis method. Generally, it exhibits properties similar to other alkylphenols due to its structural characteristics .

Applications

4-Ethylguaiacol-d5 has several scientific applications:

  1. Analytical Chemistry: Widely used as an internal standard in quantitative analyses involving gas chromatography-mass spectrometry.
  2. Food Chemistry: Employed to study flavor compounds in food products, particularly wines where it contributes to sensory attributes.
  3. Research Studies: Utilized in studies investigating volatile organic compounds and their impact on flavor profiles in various food matrices .

Properties

CAS Number

1219803-12-9

Product Name

4-Ethylguaiacol-d5

IUPAC Name

2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol

Molecular Formula

C9H12O2

Molecular Weight

157.224

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2

InChI Key

CHWNEIVBYREQRF-WNWXXORZSA-N

SMILES

CCC1=CC(=C(C=C1)O)OC

Synonyms

4-Ethyl-2-methoxyphenol-d5; 2-Methoxy-4-ethylphenol-d5; 4-Hydroxy-3-methoxyethylbenzene-d5; 4-Hydroxy-3-methoxyphenylethane-d5; Guaiacyl Ethane-d5; NSC 82313-d5; p-Ethylguaiacol-d5;

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